molecular formula C14H10F4O B7996097 2-[(4-Fluorophenyl)methoxy]benzotrifluoride

2-[(4-Fluorophenyl)methoxy]benzotrifluoride

Cat. No.: B7996097
M. Wt: 270.22 g/mol
InChI Key: WTRPPCSVZPJCHA-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methoxy]benzotrifluoride is an organic compound that belongs to the class of benzotrifluoride derivatives. It is characterized by the presence of a fluorophenyl group and a methoxy group attached to a benzotrifluoride core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)methoxy]benzotrifluoride typically involves the reaction of 4-fluorobenzyl alcohol with benzotrifluoride under specific conditions. One common method is the Williamson ether synthesis, where 4-fluorobenzyl alcohol reacts with benzotrifluoride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product .

Industrial Production Methods

Industrial production of benzotrifluoride derivatives, including this compound, often involves the reaction of benzotrichloride with hydrogen fluoride (HF) in a pressurized reactor. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methoxy]benzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution with chlorine can yield chlorinated derivatives, while nucleophilic substitution with methoxide can produce methoxy-substituted products .

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methoxy]benzotrifluoride involves its interaction with specific molecular targets and pathways. The fluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. Additionally, the methoxy group can act as an electron-donating group, affecting the compound’s overall electronic properties .

Comparison with Similar Compounds

Properties

IUPAC Name

1-fluoro-4-[[2-(trifluoromethyl)phenoxy]methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O/c15-11-7-5-10(6-8-11)9-19-13-4-2-1-3-12(13)14(16,17)18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRPPCSVZPJCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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